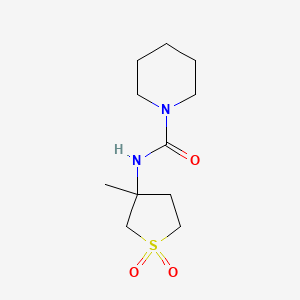

N-(3-methyl-1,1-dioxothiolan-3-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,1-dioxothiolan-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3S/c1-11(5-8-17(15,16)9-11)12-10(14)13-6-3-2-4-7-13/h2-9H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVGYGQDEWSUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,1-dioxothiolan-3-yl)piperidine-1-carboxamide typically involves the reaction of 3-methyl-1,1-dioxothiolane with piperidine-1-carboxamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include ethanol and dimethylformamide (DMF), which help in achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The choice of solvents and catalysts is crucial to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,1-dioxothiolan-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the thiolane ring can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-(3-methyl-1,1-dioxothiolan-3-yl)piperidine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,1-dioxothiolan-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(3-methyl-1,1-dioxothiolan-3-yl)carbamodithioate

- N-methyl-1,1-dioxothiolan-3-amine, hydrochloride

Uniqueness

N-(3-methyl-1,1-dioxothiolan-3-yl)piperidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Biological Activity

N-(3-methyl-1,1-dioxothiolan-3-yl)piperidine-1-carboxamide is a heterocyclic compound notable for its unique structural features, which include a piperidine ring and a thiolane ring with a methyl group and a dioxo functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structure

The compound's structure can be represented as follows:

Chemical Reactions

This compound is capable of undergoing various chemical reactions:

- Oxidation : Can form sulfoxides or sulfones.

- Reduction : Dioxo groups can be converted to hydroxyl groups.

- Substitution : Can participate in nucleophilic substitution reactions.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For example:

- Oxidation yields sulfoxides or sulfones.

- Reduction produces hydroxyl derivatives.

The biological activity of this compound involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Cytotoxicity Studies

Recent research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate selective toxicity towards malignant cells while sparing non-malignant cells. The following table summarizes findings from relevant studies:

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| 2e | Colo205 | 5.0 | High |

| 2r | HT29 | 4.5 | Very High |

| 2k | CEM | 6.0 | Moderate |

These results suggest that modifications to the piperidine core can enhance cytotoxicity and selectivity towards cancer cells.

Case Studies

In a study focusing on the cytotoxic effects of similar compounds, it was found that derivatives with specific substituents exhibited enhanced activity against colorectal cancer cells (HT29) compared to standard chemotherapeutics like doxorubicin. The study utilized the MTT assay to evaluate cell viability after treatment with varying concentrations of the compounds over 48 hours .

Applications in Research

This compound serves as a valuable building block in synthetic chemistry and has potential applications in drug development. Its ability to interact with biological systems makes it a candidate for further exploration in enzyme inhibition studies and protein-ligand interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(3-methyl-1,1-dioxothiolan-3-yl)piperidine-1-carboxamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amidation and heterocyclic ring formation. Key considerations include:

- Temperature control : Reactions often proceed at 0–25°C to avoid side products (e.g., thermal decomposition of the thiolan ring) .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility and reaction efficiency .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential to isolate the compound from byproducts like unreacted piperidine or sulfone derivatives .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and confirm the thiolan and piperidine ring systems .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ ion at m/z 303.12) .

- X-ray crystallography : Resolves stereochemistry, particularly the configuration of the 3-methyl group on the thiolan ring .

Q. What preliminary biological screening assays are recommended to assess this compound's activity?

- Methodological Answer : Initial screens include:

- Enzyme inhibition assays : Test against targets like kinases or proteases using fluorescence-based or colorimetric readouts .

- Cell viability assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) to identify antiproliferative potential .

- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .

Advanced Research Questions

Q. How can computational methods predict the biological targets and binding modes of this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2) or receptors (e.g., CGRP receptor) .

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes to assess binding stability over time .

- Pharmacophore mapping : Identify critical functional groups (e.g., carboxamide, thiolan dioxo group) for target engagement .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent enzyme inhibition results)?

- Methodological Answer :

- Standardized assay conditions : Control variables like pH, temperature, and cell passage number to minimize variability .

- Orthogonal validation : Confirm activity with alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Metabolite profiling : Use LC-MS to check for in situ degradation or metabolic interference .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

- Methodological Answer :

- Analog synthesis : Modify the piperidine ring (e.g., introduce substituents) or thiolan methyl group to probe steric/electronic effects .

- Biological testing : Compare IC50 values across analogs to identify key functional groups .

- QSAR modeling : Develop predictive models linking structural descriptors (e.g., logP, polar surface area) to activity .

Q. What advanced techniques characterize the compound's stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions, then monitor degradation via HPLC-MS .

- Plasma stability assays : Incubate with human plasma and quantify remaining parent compound using LC-MS/MS .

- Caco-2 permeability assays : Predict intestinal absorption and metabolic stability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on metabolic effects (e.g., glucose utilization in different cell lines)?

- Methodological Answer :

- Cell-type specificity : Compare results in primary cells vs. immortalized lines (e.g., 3T3-L1 adipocytes vs. HepG2 hepatocytes) to identify tissue-dependent effects .

- Dose-response analysis : Ensure activity is observed across multiple concentrations to rule out off-target effects at high doses .

- Pathway mapping : Use transcriptomics (RNA-seq) or proteomics to identify upstream/downstream regulatory nodes affected by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.